Bis-aminooxy-PEG1

Description

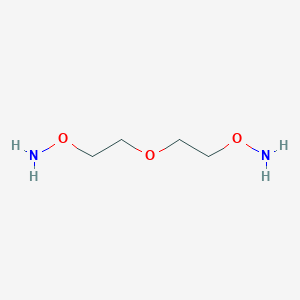

Structure

3D Structure

Propriétés

IUPAC Name |

O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQVNWRUDEXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)OCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Bis-aminooxy-PEG1: A Homobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-aminooxy-PEG1, also known as O,O'-(oxybis(ethane-2,1-diyl))bis(hydroxylamine), is a short, hydrophilic, homobifunctional crosslinking agent.[1][] As a member of the polyethylene glycol (PEG) family of linkers, it offers enhanced solubility in aqueous media, a critical feature for biological applications.[3][4][5] Its defining characteristic is the presence of two terminal aminooxy groups, which are highly reactive towards molecules containing aldehyde or ketone functionalities. This specific reactivity allows for the formation of stable oxime bonds under mild reaction conditions, making Bis-aminooxy-PEG1 a valuable tool in the field of bioconjugation.

This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing Bis-aminooxy-PEG1 in research and drug development.

Chemical and Physical Properties

Bis-aminooxy-PEG1 is a well-defined, monodisperse PEG linker. Its key quantitative properties are summarized in the table below, compiled from various supplier datasheets.

| Property | Value | References |

| Molecular Formula | C4H12N2O3 | |

| Molecular Weight | 136.15 g/mol | |

| CAS Number | 93460-33-4 | |

| Appearance | Colorless to pale yellow liquid/oily matter | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | |

| Storage Conditions | Short term (days to weeks): 2-8°C; Long term (months to years): -20°C, protect from light. |

Mechanism of Action: Oxime Ligation

The primary utility of Bis-aminooxy-PEG1 lies in its ability to participate in oxime ligation. This bioorthogonal reaction involves the condensation of an aminooxy group with an aldehyde or a ketone to form a stable oxime linkage. The reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological molecules, thus minimizing side reactions.

The reaction can be catalyzed by nucleophilic catalysts such as aniline or its derivatives, which can significantly increase the reaction rate, especially at neutral pH. The general mechanism for aniline-catalyzed oxime formation is depicted below.

Figure 1: Aniline-catalyzed oxime ligation pathway.

In the absence of a reducing agent, an oxime bond is formed. If a reductant is used, the resulting linkage will be a hydroxylamine.

Applications in Drug Development and Research

The homobifunctional nature of Bis-aminooxy-PEG1 makes it an ideal crosslinker for creating well-defined molecular architectures. Its primary applications are in the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

Bis-aminooxy-PEG1 can be used in the synthesis of ADCs, a class of targeted therapies that deliver potent cytotoxic agents to cancer cells. In a common strategy, the carbohydrate domains of an antibody are oxidized to generate aldehyde groups. Bis-aminooxy-PEG1 can then be used to link these aldehyde-bearing antibodies to a cytotoxic payload that has been functionalized with an aldehyde or ketone. This site-specific conjugation method allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-characterized ADC products.

PROTACs (Proteolysis Targeting Chimeras)

Bis-aminooxy-PEG1 is also employed as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The short and hydrophilic nature of Bis-aminooxy-PEG1 can be advantageous in optimizing the ternary complex formation required for protein degradation.

Figure 2: Logical workflow for PROTAC synthesis and action.

Experimental Protocols

The following sections provide a generalized, representative protocol for the bioconjugation of two protein molecules using Bis-aminooxy-PEG1. This protocol is a composite based on established methods for oxime ligation and protein modification.

Materials

-

Protein A (to be modified to contain an aldehyde group)

-

Protein B (to be modified to contain an aldehyde group)

-

Bis-aminooxy-PEG1

-

Sodium periodate (NaIO4)

-

Aniline (catalyst)

-

Reaction Buffer: 100 mM Sodium acetate, 150 mM NaCl, pH 5.5

-

Quenching Solution: Propylene glycol

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Chromatography system for purification (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Protein Modification: Generation of Aldehyde Groups

This protocol describes the generation of aldehyde groups on the N-linked glycans of a glycoprotein.

-

Prepare the antibody to a concentration of 5-10 mg/mL in the Reaction Buffer.

-

Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature in the dark.

-

Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer using a desalting column.

-

Repeat this procedure for both Protein A and Protein B.

Bioconjugation via Oxime Ligation

-

Combine the aldehyde-modified Protein A and Protein B in a suitable reaction vessel.

-

Add Bis-aminooxy-PEG1 to the protein mixture. A molar excess of the linker over the total protein amount (e.g., 10-20 fold) is recommended to drive the reaction to completion.

-

Add aniline to the reaction mixture to a final concentration of 10-20 mM.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction can be monitored by SDS-PAGE to observe the formation of the higher molecular weight conjugate.

Purification of the Conjugate

The purification of the PEGylated protein conjugate is crucial to remove unreacted proteins, excess linker, and any potential side products. A multi-step chromatographic approach is often necessary.

-

Size Exclusion Chromatography (SEC): This is often the first step to separate the larger conjugate from smaller, unreacted proteins and the Bis-aminooxy-PEG1 linker.

-

Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile on an IEX column. This can be used to separate the conjugate from the unconjugated proteins.

-

Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step, as PEGylation can alter the hydrophobicity of the protein.

The choice of purification strategy will depend on the specific properties of the proteins being conjugated.

Figure 3: General experimental workflow for protein-protein conjugation.

Conclusion

Bis-aminooxy-PEG1 is a versatile and efficient homobifunctional crosslinker for bioconjugation. Its hydrophilic PEG spacer and specific reactivity towards aldehydes and ketones make it a valuable tool for the synthesis of complex biomolecules such as ADCs and PROTACs. The formation of stable oxime bonds under mild conditions allows for the creation of well-defined conjugates with high yields. Careful consideration of reaction conditions and purification strategies is essential for the successful application of Bis-aminooxy-PEG1 in research and drug development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis-aminooxy-PEG1, 93460-33-4 | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to Bis-aminooxy-PEG1: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-aminooxy-PEG1 is a homobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique properties, centered around a short polyethylene glycol (PEG) spacer and two reactive aminooxy termini, enable the efficient and stable linkage of molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Bis-aminooxy-PEG1, with a focus on detailed experimental protocols and data presentation for researchers in drug development and chemical biology.

Chemical Structure and Properties

Bis-aminooxy-PEG1, also known as 1,3-bis(aminooxy)propane, is a PEG derivative featuring an aminooxy group at each end of a short PEG spacer. The presence of the hydrophilic PEG spacer enhances the solubility of this crosslinker in aqueous media, a critical feature for biological applications. The terminal aminooxy groups are highly reactive towards carbonyl moieties (aldehydes and ketones), forming stable oxime bonds.

The chemical structure of Bis-aminooxy-PEG1 is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of Bis-aminooxy-PEG1 is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₂N₂O₃ | [1] |

| Molecular Weight | 136.15 g/mol | [2] |

| CAS Number | 93460-33-4 | [1] |

| Appearance | Varies (often a liquid or solid) | [] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C for long-term storage |

Note: Aminooxy compounds are known to be reactive and sensitive; for optimal performance, immediate use within one week of receipt is often recommended.

Core Application: Oxime Ligation

The primary application of Bis-aminooxy-PEG1 lies in its ability to participate in oxime ligation, a highly efficient and chemoselective reaction. This bioorthogonal conjugation method involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime linkage. This reaction is particularly advantageous in biological settings due to its high specificity and the stability of the resulting bond under physiological conditions.

General Reaction Scheme

The reaction between Bis-aminooxy-PEG1 and two aldehyde-containing molecules (R-CHO) can be depicted as follows:

H₂N-O-(PEG₁) -O-NH₂ + 2 R-CHO → R-CH=N-O-(PEG₁) -O-N=CH-R + 2 H₂O

This reaction can be catalyzed by nucleophilic catalysts such as aniline, particularly at neutral or slightly acidic pH, to increase the reaction rate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Bis-aminooxy-PEG1.

Protocol 1: General Procedure for Oxime Ligation

This protocol outlines the general steps for conjugating two aldehyde-containing molecules using Bis-aminooxy-PEG1.

Materials:

-

Bis-aminooxy-PEG1

-

Aldehyde-containing molecule 1 (e.g., a protein with an engineered aldehyde tag)

-

Aldehyde-containing molecule 2 (e.g., a small molecule drug with an aldehyde handle)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0

-

Aniline (optional, as a catalyst)

-

Quenching reagent (e.g., an excess of a simple aldehyde or aminooxy compound)

-

Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde-containing molecules and Bis-aminooxy-PEG1 in the reaction buffer to their desired final concentrations. A slight molar excess of the aldehyde-containing molecules relative to the bis-aminooxy linker may be used to drive the reaction to completion.

-

-

Reaction Initiation:

-

Combine the solutions of the reactants in a suitable reaction vessel.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature or 37°C for 2-24 hours. The optimal reaction time should be determined empirically.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry to observe the formation of the desired conjugate and the consumption of the starting materials.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, an excess of a quenching reagent can be added to consume any unreacted aminooxy or aldehyde groups.

-

-

Purification of the Conjugate:

-

The final conjugate can be purified from unreacted starting materials and byproducts using an appropriate chromatography technique. For protein conjugates, size-exclusion chromatography is often effective. For smaller molecule conjugates, reversed-phase HPLC is a common choice.

-

-

Characterization:

-

The purified conjugate should be characterized to confirm its identity and purity. Techniques such as SDS-PAGE (for proteins), mass spectrometry (ESI-MS or MALDI-TOF), and HPLC are typically employed.

-

Protocol 2: Functionalization of Nanoparticles

This protocol describes the surface functionalization of pre-activated nanoparticles with Bis-aminooxy-PEG1.

Materials:

-

Aldehyde-functionalized nanoparticles (e.g., silica or polymeric nanoparticles)

-

Bis-aminooxy-PEG1

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0

-

Molecule to be conjugated (containing an aldehyde or ketone)

-

Centrifugation and washing buffers (e.g., PBS)

Procedure:

-

Activation of Nanoparticles (if necessary):

-

If the nanoparticles are not already aldehyde-functionalized, they can be activated using established protocols (e.g., periodate oxidation of surface diols).

-

-

Conjugation of Bis-aminooxy-PEG1 to Nanoparticles:

-

Disperse the aldehyde-functionalized nanoparticles in the reaction buffer.

-

Add a solution of Bis-aminooxy-PEG1 in the reaction buffer to the nanoparticle suspension. The concentration of the linker should be optimized to achieve the desired surface density.

-

Incubate the mixture with gentle agitation for 4-24 hours at room temperature.

-

-

Washing:

-

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

-

Remove the supernatant and wash the nanoparticles several times with the reaction buffer and then with a storage buffer (e.g., PBS) to remove excess unreacted linker.

-

-

Conjugation of the Second Molecule:

-

Resuspend the aminooxy-functionalized nanoparticles in a fresh reaction buffer.

-

Add the aldehyde- or ketone-containing molecule to be conjugated.

-

Incubate for another 4-24 hours at room temperature.

-

-

Final Washing and Characterization:

-

Wash the nanoparticles as described in step 3 to remove the unreacted second molecule.

-

Characterize the final functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to assess size and dispersity, and spectroscopic or analytical methods to confirm the conjugation of both molecules.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving Bis-aminooxy-PEG1.

Caption: A typical workflow for bioconjugation using Bis-aminooxy-PEG1.

Caption: Workflow for dual functionalization of nanoparticles.

Conclusion

Bis-aminooxy-PEG1 is a versatile and valuable tool for researchers engaged in bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilicity, and specific reactivity with carbonyls make it an ideal linker for creating stable and functional molecular constructs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of Bis-aminooxy-PEG1 in a variety of research and development settings. As with any chemical methodology, optimization of reaction conditions for specific applications is crucial for achieving the desired outcomes.

References

An In-Depth Technical Guide to the Mechanism of Action of Bis-aminooxy-PEG1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action, applications, and experimental considerations for Bis-aminooxy-PEG1, a homobifunctional crosslinking agent. The content focuses on the underlying chemistry, quantitative data, and procedural workflows relevant to its application in bioconjugation and drug development.

Core Mechanism of Action: Oxime Ligation

Bis-aminooxy-PEG1 is a polyethylene glycol (PEG) derivative featuring an aminooxy group (-O-NH₂) at each terminus of a single ethylene glycol unit. Its mechanism of action is centered on the oxime ligation reaction, a highly efficient and chemoselective process.[1] This reaction occurs between the nucleophilic aminooxy group and an electrophilic carbonyl group (an aldehyde or ketone) on a target molecule.[2][3]

The reaction proceeds via a condensation mechanism, forming a stable C=N oxime bond and releasing a molecule of water.[2] This ligation is considered bioorthogonal, as neither aminooxy nor carbonyl groups are typically reactive with most other functional groups found in biological systems, thus minimizing side reactions.[3]

The formation of oximes is significantly more stable compared to other imine-based linkages, such as hydrazones, particularly at physiological pH. This enhanced stability is crucial for developing robust bioconjugates for in vivo applications.

Quantitative Data: Linkage Stability and Reaction Conditions

The stability of the resulting linkage is a critical parameter in the design of bioconjugates. The oxime bond is significantly more resistant to hydrolysis than related linkages.

Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages

| Linkage Type | Relative Hydrolysis Rate (k_rel) at pD 7.0 | Equilibrium Constant (K_eq) M⁻¹ | Key Characteristics |

|---|---|---|---|

| Oxime | 1 | >10⁸ | High stability at physiological pH, considered the linkage of choice for stable conjugates. |

| Acetylhydrazone | 300 | 10⁴ - 10⁶ | Less stable than oximes, prone to hydrolysis. |

| Semicarbazone | 160 | - | More stable than simple hydrazones but less stable than oximes. |

| Methylhydrazone | 600 | 10⁴ - 10⁶ | Significantly less stable than oximes, highly susceptible to hydrolysis. |

Table 2: Typical Reaction Conditions for Oxime Ligation

| Parameter | Condition | Notes |

|---|---|---|

| pH | 6.5 - 7.5 | Optimal for most bioconjugation applications to maintain protein integrity. Slower reaction rates than at acidic pH. |

| ~4.5 | Advantageous for faster, uncatalyzed reactions, but may not be suitable for all biomolecules. | |

| Temperature | 4°C to Room Temperature | Reaction can proceed at 4°C for sensitive proteins over a longer duration (12-24h) or at room temperature for 2-4 hours. |

| Catalyst (Optional) | Aniline or aniline derivatives (1-100 mM) | Significantly accelerates the reaction rate at neutral pH, allowing for lower reactant concentrations. |

| Reactant Molar Ratio | 10-50 fold molar excess of aminooxy reagent | Empirically optimized to ensure efficient labeling of the carbonyl-containing molecule. |

Experimental Protocols

Successful use of Bis-aminooxy-PEG1 requires the presence of carbonyl groups on the target molecules. If not naturally present, they must be introduced chemically or enzymatically.

A common strategy for modifying glycoproteins involves the mild oxidation of their carbohydrate moieties.

This protocol provides a generalized method for crosslinking two different proteins (Protein A and Protein B), where at least one is a glycoprotein.

Materials:

-

Protein A (Glycoprotein)

-

Protein B (Glycoprotein or modified to contain carbonyls)

-

Bis-aminooxy-PEG1

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: Ethylene glycol

-

Desalting columns or dialysis equipment

-

Aniline (optional, as catalyst)

Procedure:

Part 1: Generation of Aldehyde Groups on Proteins

-

Prepare Protein Solutions: Dissolve Protein A and Protein B in separate vials in cold Reaction Buffer to a concentration of 1-10 mg/mL.

-

Prepare Oxidant: Prepare a fresh solution of 100 mM sodium meta-periodate in water.

-

Oxidation: To each protein solution, add 1/10th volume of the 100 mM NaIO₄ solution. For example, add 10 µL of NaIO₄ to 100 µL of protein solution.

-

Incubation: Incubate the reactions for 15-30 minutes on ice, protected from light.

-

Quenching: Quench the oxidation by adding ethylene glycol to a final concentration of ~20-100 mM to consume excess periodate.

-

Purification: Immediately remove excess reagents and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column or dialysis. This step is critical to remove residual oxidant and quenching agents.

Part 2: Crosslinking with Bis-aminooxy-PEG1

-

Prepare Linker: Dissolve Bis-aminooxy-PEG1 in the Coupling Buffer or DMSO to create a stock solution (e.g., 50-100 mM).

-

Combine Reactants: Mix the purified, oxidized Protein A and Protein B in a single reaction tube. The molar ratio of the proteins can be varied depending on the desired product (e.g., 1:1 for A-B heterodimers).

-

Initiate Ligation: Add the Bis-aminooxy-PEG1 stock solution to the protein mixture. A 10- to 50-fold molar excess of the linker over the total protein concentration is a common starting point.

-

(Optional) Catalysis: To accelerate the reaction, freshly prepared aniline can be added to a final concentration of 10-100 mM.

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or for 12-24 hours at 4°C.

-

Purification: Purify the resulting conjugate mixture to remove unreacted proteins and excess linker. Size-exclusion chromatography (SEC) is often effective for separating the higher molecular weight crosslinked product from monomers.

-

Analysis: Analyze the purified fractions using SDS-PAGE to visualize the formation of the higher molecular weight conjugate. Mass spectrometry can be used for definitive characterization.

Logical Relationship: Homobifunctional Crosslinking

As a homobifunctional linker, Bis-aminooxy-PEG1 contains two identical reactive groups, enabling it to connect two molecules that both present the necessary carbonyl targets. This can lead to the formation of protein-protein conjugates, intramolecular crosslinks, or polymeric networks if multiple carbonyl sites are available on each molecule.

References

A Technical Guide to Protein Modification with Bis-aminooxy-PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of protein modification using bis-aminooxy-PEG linkers, with a focus on Bis-aminooxy-PEG1. It covers the core chemical principles, detailed experimental protocols for introducing the necessary reactive handles into a protein, and the final conjugation step.

Introduction to Bis-aminooxy-PEG Linkers

Bis-aminooxy-PEG linkers are homobifunctional crosslinking reagents used in bioconjugation.[1][2] They consist of two reactive aminooxy (-O-NH₂) groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[3] While various PEG spacer lengths exist, Bis-aminooxy-PEG1 is a short-chain linker with the chemical formula C₄H₁₂N₂O₃.[4]

The primary utility of these linkers lies in their ability to react with aldehyde or ketone groups to form a highly stable oxime bond (C=N-O).[5] This process, known as oxime ligation, is a cornerstone of chemoselective bioconjugation because the reaction is highly specific to carbonyl groups and does not interfere with other functional groups typically found in proteins, such as amines. This specificity allows for the precise and stable coupling of molecules in complex biological environments.

The Core Chemistry: Oxime Ligation

The fundamental reaction enabling this technology is the condensation of an aminooxy group with an aldehyde or ketone. The reaction proceeds through a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the stable C=N-O linkage.

This reaction is most rapid at a slightly acidic pH of approximately 4.5; however, it proceeds efficiently at physiological pH (pH 7.0-7.4), which is a significant advantage for biological applications. The reaction rate at neutral pH can be substantially increased by using nucleophilic catalysts, such as aniline or its more efficient and soluble derivatives like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).

Key Advantage: Unparalleled Stability

A primary reason for the widespread adoption of oxime ligation is the exceptional hydrolytic stability of the resulting bond when compared to other common linkages like hydrazones or imines. This stability ensures that the conjugate remains intact under physiological conditions, which is critical for applications such as therapeutic drug delivery or in vivo imaging.

Data Presentation: Comparative Stability of Bioconjugation Linkages

The quantitative data below, derived from kinetic studies, highlights the superior stability of the oxime linkage. The rate constants for the hydrolysis of various isostructural conjugates were measured, demonstrating that the oxime bond is several orders of magnitude more resistant to cleavage than common hydrazone bonds.

| Linkage Type | Conjugate Example | Relative Rate of Hydrolysis (krel) | Hydrolytic Stability |

| Oxime | R-CH=N-O-R' | 1 | Very High |

| Semicarbazone | R-CH=N-NH-C(O)NH₂ | 160 | Moderate |

| Acetylhydrazone | R-CH=N-NH-C(O)CH₃ | 300 | Low |

| Methylhydrazone | R-CH=N-NH-CH₃ | 600 | Very Low |

| Data sourced from studies by Kalia and Raines. The relative first-order rate constants (krel) are normalized to the oxime, which has the slowest hydrolysis rate. |

The Two-Stage Experimental Workflow

Successful protein modification with an aminooxy-functionalized reagent is a two-stage process. First, a reactive aldehyde or ketone "handle" must be site-specifically introduced into the target protein. Second, the purified aldehyde-tagged protein is reacted with the bis-aminooxy-PEG linker.

Stage 1 Protocols: Introducing the Carbonyl Handle

Since naturally occurring aldehydes or ketones are rare in proteins, they must be introduced chemically or enzymatically. The choice of method depends on the protein structure and desired location of the modification.

| Method | Target Site | Reagents/System | Key Advantages |

| Periodate Oxidation | N-terminal Serine or Threonine | Sodium periodate (NaIO₄) | Simple, mild reaction conditions; targets the protein terminus away from the core structure. |

| Enzymatic Tagging (FGE) | Engineered Cys-containing peptide tag (e.g., CxPxR) | Formylglycine Generating Enzyme (FGE) | Highly site-specific; can be placed at N-terminus, C-terminus, or internal loops. |

| Unnatural Amino Acid | Any desired site | Evolved tRNA/tRNA synthetase pair | Allows precise placement of a ketone handle (e.g., p-acetylphenylalanine) anywhere in the protein sequence. |

Detailed Protocol 1: Periodate Oxidation of N-terminal Serine

This protocol describes the conversion of an N-terminal serine residue into a glyoxylyl aldehyde, a highly reactive handle for oxime ligation.

Materials:

-

Protein with an N-terminal serine (purified in a phosphate-free buffer, e.g., HEPES or acetate).

-

Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in reaction buffer).

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

-

Desalting column (e.g., PD-10) for purification.

Methodology:

-

Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Reaction Setup: Add the NaIO₄ solution to the protein solution to achieve a final periodate concentration of 1-2 mM.

-

Incubation: Incubate the reaction mixture in the dark (periodate is light-sensitive) for 20-30 minutes at room temperature.

-

Purification: Immediately after incubation, remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the buffer for the subsequent ligation step (e.g., 100 mM acetate buffer, pH 4.5).

-

Confirmation: The protein now contains an N-terminal aldehyde and is ready for the ligation step. Modification can be confirmed by mass spectrometry (observing a mass decrease corresponding to the loss of the serine side chain).

Stage 2 Protocol: Oxime Ligation with Bis-aminooxy-PEG1

This protocol details the final conjugation step to covalently link the aldehyde-modified protein with Bis-aminooxy-PEG1.

Materials:

-

Aldehyde-tagged protein (from Stage 1).

-

Bis-aminooxy-PEG1.

-

Ligation Buffer: 100 mM Sodium Acetate, pH 4.5 (or PBS, pH 7.4 if a catalyst is used).

-

(Optional) Catalyst: Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO).

Methodology:

-

Reagent Preparation: Dissolve Bis-aminooxy-PEG1 in the Ligation Buffer. A 10 to 50-fold molar excess of the linker over the protein is typically used.

-

Ligation Reaction: Add the Bis-aminooxy-PEG1 solution to the aldehyde-tagged protein.

-

(Optional) Catalysis: If performing the reaction at neutral pH, add the catalyst to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. Reaction progress can be monitored by SDS-PAGE (observing a shift in molecular weight) or mass spectrometry. Reaction times can be as short as 5-10 minutes with efficient catalysts.

-

Purification: Remove excess linker and catalyst using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: The final conjugate should be characterized by SDS-PAGE, mass spectrometry, and functional assays to confirm successful ligation and retained protein activity.

Visualization: Protein Crosslinking with a Bis-aminooxy Linker

The bifunctional nature of Bis-aminooxy-PEG1 allows it to act as a crosslinker, either joining two separate protein molecules (intermolecular) or bridging two different sites on the same protein (intramolecular).

Conclusion

Protein modification using bis-aminooxy-PEG linkers via oxime ligation is a robust and highly specific strategy for creating stable bioconjugates. Its primary strengths are the chemoselectivity of the reaction and the hydrolytic stability of the resulting bond. For beginners, the critical first step is the successful and site-specific introduction of a carbonyl handle into the target protein. By following the detailed protocols and understanding the underlying chemistry, researchers can effectively leverage this powerful tool for a wide range of applications in drug development, diagnostics, and fundamental science.

References

- 1. Homobifunctional PEG - ADC Linkers | AxisPharm [axispharm.com]

- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]

- 4. Bis-aminooxy-PEG1, 93460-33-4 | BroadPharm [broadpharm.com]

- 5. Bis-Aminooxy-PEG1 - CD Bioparticles [cd-bioparticles.net]

The Role of PEG Linkers in Antibody-Drug Conjugate Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component covalently connecting these two moieties, profoundly influences the ADC's therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have become instrumental in optimizing ADC performance. This technical guide provides an in-depth exploration of the core principles of PEG linkers in ADC development, detailing their impact on pharmacokinetics, efficacy, and safety. It summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological and experimental processes to serve as a comprehensive resource for professionals in the field.

Introduction: The Critical Role of the Linker in ADC Design

An ADC's efficacy and safety are contingent on a delicate balance of three components: the antibody, the cytotoxic payload, and the linker. The linker's primary role is to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[1] Upon internalization into the target cancer cell, the linker must then efficiently release the cytotoxic drug.[2]

The choice of linker chemistry directly impacts several key characteristics of the ADC:

-

Solubility and Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, compromising manufacturing, stability, and in vivo performance.[3]

-

Pharmacokinetics (PK): The linker can influence the ADC's circulation half-life, clearance rate, and overall exposure.[]

-

Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody, or DAR, is a critical quality attribute. The linker technology can enable higher, more homogenous DARs.[5]

-

Efficacy and Therapeutic Window: By modulating the above properties, the linker is pivotal in widening the therapeutic window, maximizing on-target efficacy while minimizing systemic toxicity.

Polyethylene Glycol (PEG) as a Linker Moiety

Polyethylene glycol is a polyether compound recognized for its hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity. These properties make PEG an attractive component for ADC linkers. The incorporation of PEG chains, a process known as PEGylation, offers several distinct advantages in ADC design.

Advantages of PEG Linkers

-

Improved Hydrophilicity: PEG linkers can significantly enhance the water solubility of ADCs, particularly those with hydrophobic payloads. This mitigates the risk of aggregation, even at higher DARs.

-

Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, increasing its hydrodynamic radius. This "shielding" effect reduces renal clearance and can protect the ADC from proteolytic degradation, leading to a prolonged plasma half-life and increased tumor accumulation.

-

Reduced Immunogenicity: The PEG chain can mask potential epitopes on the payload or linker, potentially reducing the immunogenicity of the ADC.

-

Higher Drug Loading: By improving the solubility and stability of the conjugate, PEG linkers enable the development of ADCs with higher DARs without the aggregation issues seen with purely hydrophobic linkers.

Types of PEG Linkers

PEG linkers can be categorized based on their structure and dispersity:

-

Linear vs. Branched: Linear PEGs are straight chains with functional groups at one or both ends. Branched or multi-arm PEGs have multiple chains extending from a central core, which can offer superior shielding effects and allow for the attachment of multiple payload molecules per conjugation site.

-

Monodisperse vs. Polydisperse: Polydisperse PEGs are a mixture of chains with a range of molecular weights. Monodisperse, or discrete PEG (dPEG®), linkers consist of a single, defined PEG chain length. This uniformity leads to more homogeneous ADCs with improved batch-to-batch reproducibility and potentially better safety profiles.

Data-Driven Insights: Impact of PEG Linker Properties on ADC Performance

The length and architecture of the PEG linker are critical design parameters that must be empirically optimized for each specific antibody, payload, and target combination.

Quantitative Analysis of PEG Linker Length

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity

| Linker Type/Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |

| No PEG (SMCC) | ZHER2-MMAE | NCI-N87 | ~0.1 | |

| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~0.45 | |

| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~2.2 | |

| PEG0 | Anti-CD30-MMAE | Karpas299 | ~0.1 | |

| PEG2 | Anti-CD30-PEG2-MMAE | Karpas299 | ~0.1 | |

| PEG4 | Anti-CD30-PEG4-MMAE | Karpas299 | ~0.1 | |

| PEG8 | Anti-CD30-PEG8-MMAE | Karpas299 | ~0.1 | |

| PEG12 | Anti-CD30-PEG12-MMAE | Karpas299 | ~0.1 | |

| PEG24 | Anti-CD30-PEG24-MMAE | Karpas299 | ~0.1 |

Observation: The impact of PEG linker length on in vitro potency can be context-dependent. In some cases, very long PEG chains may lead to a reduction in cytotoxicity, potentially due to steric hindrance. However, in other systems, potency is maintained across a range of PEG lengths.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker Type/Length | ADC Construct | Animal Model | Plasma Half-life (t½) | Clearance (mL/h/kg) | Reference |

| No PEG (SMCC) | ZHER2-SMCC-MMAE | Mouse | 19.6 min | Not Reported | |

| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | Not Reported | |

| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | Not Reported | |

| PEG0 | Homogeneous DAR 8 ADC | Rat | ~15 h | ~0.5 | |

| PEG2 | Homogeneous DAR 8 ADC | Rat | ~20 h | ~0.35 | |

| PEG4 | Homogeneous DAR 8 ADC | Rat | ~30 h | ~0.25 | |

| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 | |

| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 | |

| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 |

Observation: There is a clear trend of increasing plasma half-life and decreasing clearance with longer PEG chains. Studies suggest a threshold effect, where beyond a certain length (e.g., PEG8), further increases provide diminishing returns on clearance rate improvement.

Table 3: Impact of PEG Linker Length on ADC In Vivo Efficacy

| Linker Type/Length | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Reference |

| No PEG (SMCC) | ZHER2-SMCC-MMAE | NCI-N87 | ~40% | |

| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | >80% | |

| Non-PEGylated | Control ADC | L540cy | 11% | |

| PEG2 | PEGylated ADC | L540cy | 35-45% | |

| PEG4 | PEGylated ADC | L540cy | 35-45% | |

| PEG8 | PEGylated ADC | L540cy | 75-85% | |

| PEG12 | PEGylated ADC | L540cy | 75-85% | |

| PEG24 | PEGylated ADC | L540cy | 75-85% |

Observation: Improved pharmacokinetic properties conferred by longer PEG linkers generally translate to enhanced in vivo anti-tumor efficacy. The prolonged circulation allows for greater accumulation of the ADC at the tumor site.

Visualizing Key Processes in ADC Development

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways central to ADC development.

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Caption: Experimental workflow for ADC development and evaluation.

Caption: Mechanism of action for an MMAE-payload ADC.

Key Experimental Protocols

Reproducible and robust experimental methods are fundamental to ADC development. The following section details representative protocols for key stages of the workflow.

Protocol for Lysine-Based ADC Conjugation using an NHS-PEG-Payload

This protocol describes a common method for conjugating a drug-linker to surface-accessible lysine residues on an antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

NHS-ester activated PEG-linker-payload, dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).

-

Quenching buffer (e.g., 1 M Tris or 1 M Glycine, pH 7.5).

-

Desalting columns or tangential flow filtration (TFF) system for purification.

-

Reaction buffer (PBS, pH 7.2-7.4).

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the reaction buffer (PBS, pH 7.2-7.4) to remove any amine-containing contaminants.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Linker-Payload Preparation:

-

Immediately before use, dissolve the NHS-PEG-Payload in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). The NHS-ester is moisture-sensitive and hydrolyzes quickly.

-

-

Conjugation Reaction:

-

Calculate the required volume of the linker-payload stock solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the antibody).

-

Slowly add the linker-payload solution to the stirring antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification:

-

Remove unconjugated linker-payload and reaction byproducts by buffer exchanging the ADC into a suitable formulation buffer (e.g., PBS, pH 7.4) using desalting columns or a TFF system.

-

Protocol for ADC Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold-standard method for determining the drug-to-antibody ratio (DAR) and assessing the drug-load distribution of an ADC. The method separates ADC species based on the increased hydrophobicity imparted by the conjugated payload.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

-

ADC sample (~1 mg/mL).

Procedure:

-

System Setup:

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

-

-

Sample Injection:

-

Inject 10-50 µg of the purified ADC sample onto the column.

-

-

Chromatographic Separation:

-

Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

Monitor the elution profile at 280 nm (for the antibody) and at the payload's specific absorbance wavelength, if applicable.

-

-

Data Analysis:

-

The resulting chromatogram will show a series of peaks. The earliest eluting peak corresponds to the unconjugated antibody (DAR=0).

-

Subsequent peaks, eluting at lower salt concentrations, represent ADCs with increasing DARs (e.g., DAR=2, DAR=4, DAR=6, DAR=8 for a cysteine-linked ADC).

-

Integrate the area of each peak.

-

Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n)] / Σ [Total Peak Area] where 'n' is the drug load for each species (0, 2, 4, etc.).

-

Mechanism of Action of a Common ADC Payload: MMAE

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from dolastatin 10. It is a tubulin inhibitor, and its mechanism of action is a multi-step process that is initiated upon ADC internalization.

-

Binding and Internalization: The ADC circulates systemically until its antibody component binds to the target antigen on a cancer cell.

-

Endocytosis and Lysosomal Trafficking: The ADC-antigen complex is internalized via receptor-mediated endocytosis into an endosome, which subsequently fuses with a lysosome.

-

Payload Release: The acidic and highly proteolytic environment of the lysosome cleaves the linker (if it is a cleavable linker, such as one containing a cathepsin-sensitive dipeptide), releasing the active MMAE payload into the cytoplasm.

-

Tubulin Inhibition: Free MMAE binds to tubulin dimers, inhibiting their polymerization into microtubules. This disrupts the dynamic instability of the microtubule network, which is essential for cellular structure and function.

-

Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure critical for chromosome segregation during cell division. This leads to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion and Future Perspectives

PEG linkers are a versatile and powerful tool in the design of next-generation antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling higher drug loading, PEGylation directly contributes to the development of ADCs with wider therapeutic windows. The choice of PEG linker length and architecture is a critical optimization parameter that requires careful, empirical evaluation. As ADC technology continues to evolve, the rational design of linkers, with PEG moieties playing a central role, will be paramount in creating more effective and safer targeted cancer therapies. Future innovations may focus on novel branched PEG architectures, biodegradable PEG linkers, and the combination of PEG elements with other linker chemistries to further fine-tune ADC performance.

References

- 1. broadpharm.com [broadpharm.com]

- 2. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]

- 3. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

Introduction to oxime ligation chemistry

An In-depth Technical Guide to Oxime Ligation Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that involves the formation of a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone.[1] Its reliability, the stability of the resulting conjugate, and its performance in aqueous media under mild conditions have established it as a cornerstone of bioconjugation.[1][2] This technique has been instrumental in a myriad of applications, including the synthesis of protein-polymer conjugates, peptide dendrimers, glycoconjugates, and hydrogels.[1][3] This technical guide provides a comprehensive overview of the core principles of oxime ligation, including its mechanism, kinetics, and the critical role of catalysis. It further details quantitative data, experimental protocols for key applications, and the expanding scope of this versatile chemical tool in drug development and materials science.

Core Principles of Oxime Ligation

Oxime ligation is a powerful method for covalently linking molecules. The reaction's utility stems from the fact that the reacting functional groups, aminooxy moieties and carbonyls (aldehydes or ketones), are generally absent from biological systems, thus preventing unwanted side reactions with native biomolecules.

The Reaction

The fundamental reaction involves a nucleophilic attack of the aminooxy group (R-O-NH₂) on an electrophilic carbonyl carbon (of an aldehyde or ketone). This process forms a stable oxime (C=N-O) linkage, releasing a molecule of water as the sole byproduct. The resulting oxime bond is significantly more stable against hydrolysis at physiological pH compared to analogous imine or hydrazone bonds, making it ideal for creating long-lasting bioconjugates.

Reaction Mechanism and pH Dependence

The formation of an oxime proceeds through a two-step mechanism involving a tetrahedral hemiaminal intermediate. The reaction is highly pH-dependent. Under acidic conditions (optimally pH 4-5), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and accelerates the initial nucleophilic attack by the aminooxy group. However, at very low pH, the aminooxy nucleophile itself becomes protonated and thus unreactive. Therefore, a mildly acidic pH strikes a balance, ensuring a sufficient concentration of the reactive nucleophile while still activating the carbonyl group. While the reaction is slower at neutral pH, this can be overcome through the use of catalysts.

Catalysis of Oxime Ligation

To accelerate oxime ligation, particularly for time-sensitive applications or at neutral pH (around 7.0), nucleophilic catalysts are employed. Aniline and its derivatives are the most common and effective catalysts. The catalyst works by first reacting with the carbonyl compound to form a protonated Schiff base. This intermediate is significantly more reactive towards the aminooxy nucleophile than the original carbonyl group, dramatically increasing the rate of the reaction. Studies have shown that aniline can increase reaction rates by up to 40-fold at neutral pH and 400-fold at pH 4.5. More soluble and potent catalysts, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been developed, offering even greater rate enhancements, sometimes achieving complete ligation within minutes.

Quantitative Analysis of Reaction Kinetics

The efficiency of oxime ligation is highly dependent on the reactants, catalyst, and pH. Aromatic aldehydes are generally more reactive than ketones. The choice of catalyst and its concentration are critical for achieving rapid conjugation, especially at physiological pH. The following table summarizes key kinetic data from various studies, providing a comparative look at reaction rates under different conditions.

| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Second-Order Rate Constant (k) | Reference |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 M⁻¹s⁻¹ | |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 M⁻¹s⁻¹ | |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 M⁻¹s⁻¹ | |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | >100 M⁻¹s⁻¹ | |

| Aldehyde-GFP | Dansylated aminooxy | Aniline (100 mM) | 7.0 | Minimal conversion | |

| Aldehyde-GFP | Dansylated aminooxy | m-Phenylenediamine (750 mM) | 7.0 | Complete in 90s | |

| Aldehyde-Protein | Aminooxy-PEG | None | 7.0 | Base rate (1x) | |

| Aldehyde-Protein | Aminooxy-PEG | Aniline (10 mM) | 7.0 | ~6x faster | |

| Aldehyde-Protein | Aminooxy-PEG | p-Phenylenediamine (10 mM) | 7.0 | 120x faster |

Key Applications and Methodologies

The bioorthogonality and stability of the oxime linkage have made it a widely adopted tool in chemical biology, drug development, and materials science.

Bioconjugation and Protein Labeling

Oxime ligation is frequently used for the site-specific modification of proteins and peptides. This requires the introduction of a carbonyl or aminooxy group into the biomolecule, which can be achieved through solid-phase peptide synthesis with unnatural amino acids or by post-translational modification of specific residues. The modified protein can then be conjugated with a payload, such as a fluorescent dye, a drug molecule, or a polymer like polyethylene glycol (PEG).

Hydrogel Formation

Hydrogels are water-swollen polymer networks with applications in tissue engineering and drug delivery. Oxime ligation provides an excellent method for crosslinking polymer chains to form hydrogels under biocompatible conditions. For instance, multi-arm PEG molecules functionalized with either aldehydes or aminooxy groups can be mixed to form a stable hydrogel network. The gelation kinetics can be precisely controlled by adjusting pH, catalyst concentration, and light exposure (if using photocaged reactants), allowing for the encapsulation of live cells.

Targeted Drug Delivery

In drug development, oxime ligation can be used to assemble peptide-drug conjugates (PDCs). A targeting peptide (homing device) can be linked to a cytotoxic drug via an oxime bond. This strategy allows for the selective delivery of the drug to cancer cells, for example, reducing systemic toxicity. The stability of the oxime linkage ensures the integrity of the conjugate in circulation.

Detailed Experimental Protocols

The following protocols provide generalized methodologies for common applications of oxime ligation. Researchers should optimize concentrations, reaction times, and purification methods for their specific system.

Protocol: Aniline-Catalyzed Labeling of an Aldehyde-Functionalized Peptide

This protocol describes the fluorescent labeling of a peptide containing an aldehyde group with an aminooxy-functionalized dye.

-

Reagent Preparation:

-

Prepare a 1 M stock solution of aniline in DMSO.

-

Prepare a 10 mM stock solution of the aldehyde-functionalized peptide in 0.3 M sodium phosphate buffer, pH 7.0.

-

Prepare a 20 mM stock solution of the aminooxy-functionalized fluorescent dye (e.g., Aminooxy-Alexa Fluor® 488) in DMSO.

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine 50 µL of the peptide solution (final concentration ~100 µM) and the appropriate volume of phosphate buffer.

-

Add the aniline stock solution to a final concentration of 100 mM.

-

Initiate the reaction by adding the aminooxy-dye stock solution to a final concentration of ~120 µM (a slight excess).

-

Vortex briefly and allow the reaction to proceed at room temperature for 1-2 hours. For slower reactions or lower concentrations, this may extend to several hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by taking aliquots at various time points and analyzing them via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Once the reaction is complete, purify the labeled peptide from excess dye and catalyst using a size-exclusion chromatography column (e.g., NAP-5) or preparative RP-HPLC.

-

-

Analysis:

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).

-

Protocol: Photomediated Oxime Hydrogel Formation for Cell Encapsulation

This protocol is based on the use of a photocaged aminooxy-PEG crosslinker and an aldehyde-PEG crosslinker.

-

Reagent Preparation:

-

Prepare sterile, stock solutions of multi-arm PEG-aldehyde and multi-arm PEG-photocaged-aminooxy in a biocompatible buffer (e.g., PBS, pH 7.4). The final total polymer concentration is typically between 5-10% (w/v).

-

Prepare a sterile 100 mM stock solution of aniline catalyst in the same buffer.

-

Resuspend cells to be encapsulated in the PEG-aldehyde solution at the desired density.

-

-

Hydrogel Formation:

-

In a sterile, low-adhesion plate, mix the cell-containing PEG-aldehyde solution with the PEG-photocaged-aminooxy solution and the aniline catalyst (final concentration 10 mM).

-

Pipette the final precursor solution into the desired mold or culture well.

-

Expose the solution to near-UV light (e.g., 365 nm at 10 mW/cm²) for several minutes to cleave the photocage and initiate gelation. The required exposure time will depend on light intensity and reagent concentrations.

-

Once gelation is complete, wash the hydrogel with fresh culture medium to remove any unreacted components.

-

-

Analysis:

-

Assess hydrogel mechanical properties using rheometry.

-

Confirm cell viability within the hydrogel using standard assays (e.g., Live/Dead staining).

-

Conclusion and Future Outlook

Oxime ligation has cemented its place as a premier bioconjugation tool due to its high chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting bond. The development of highly efficient catalysts has expanded its utility to time-sensitive applications like radiolabeling and enables rapid reactions at physiological pH. Future innovations will likely focus on developing even faster and more biocompatible catalytic systems and expanding the toolkit of functional groups to allow for increasingly complex and multifunctional molecular constructs. The continued application of oxime ligation will undoubtedly fuel further advances in targeted therapeutics, advanced biomaterials, and our fundamental understanding of complex biological systems.

References

An In-Depth Technical Guide to Bis-aminooxy-PEG1 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The linker component of a PROTAC is far from a passive spacer; it plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination.[3] Among the various types of linkers, polyethylene glycol (PEG) chains are frequently employed due to their ability to enhance solubility and modulate cell permeability.

This guide focuses on a specific type of PEG linker, Bis-aminooxy-PEG1, and its application in PROTAC synthesis through oxime ligation, a highly efficient and chemoselective conjugation method.

Bis-aminooxy-PEG1: A Bifunctional Linker for Oxime Ligation

Bis-aminooxy-PEG1 is a short polyethylene glycol linker functionalized with an aminooxy group at both ends. This bifunctional nature allows it to react with two separate molecules containing aldehyde or ketone functionalities, forming stable oxime bonds. This specific reactivity makes it an ideal candidate for constructing PROTACs where the POI ligand and the E3 ligase ligand are functionalized with corresponding carbonyl groups.

The core of this approach lies in the "split PROTAC" or modular strategy, where warheads for the target protein and ligands for the E3 ligase are synthesized with reactive handles (aldehydes or alkoxyamines) that can be readily coupled. This modularity allows for the rapid assembly and screening of a library of PROTACs with varying linker lengths and attachment points to identify the most effective degrader.

Synthesis and Experimental Protocols

The synthesis of PROTACs using a bis-aminooxy linker strategy involves the preparation of functionalized ligands and their subsequent ligation. The following protocols are based on the principles described in the literature for oxime ligation in a "split PROTAC" context, adapted for a bifunctional linker like Bis-aminooxy-PEG1.

General Synthesis Strategy

The overall workflow for synthesizing a PROTAC using Bis-aminooxy-PEG1 involves the following key steps:

-

Synthesis of an Aldehyde-Functionalized POI Ligand: A warhead that binds to the target protein is chemically modified to incorporate an aldehyde group.

-

Synthesis of an Aldehyde-Functionalized E3 Ligase Ligand: A ligand that binds to an E3 ligase (e.g., VHL or Cereblon) is also functionalized with an aldehyde group.

-

Oxime Ligation with Bis-aminooxy-PEG1: The two aldehyde-functionalized ligands are reacted with the bifunctional Bis-aminooxy-PEG1 linker to form the final PROTAC.

A conceptual workflow for this process is illustrated below:

Detailed Experimental Protocols

Protocol 1: Synthesis of Aldehyde-Functionalized JQ1 (BRD4 Ligand)

This protocol is adapted from the synthesis of similar aldehyde-functionalized warheads.

-

Starting Material: Commercially available (+)-JQ1.

-

Reaction: To a solution of JQ1 in a suitable organic solvent (e.g., DMF), add a linker precursor containing a protected aldehyde and a reactive group (e.g., a halide or a tosylate) that can react with the free amine on JQ1.

-

Deprotection: Following the coupling reaction, deprotect the aldehyde group using standard chemical procedures.

-

Purification: Purify the aldehyde-functionalized JQ1 using high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of Aldehyde-Functionalized VHL Ligand

This protocol is based on the synthesis of aldehyde-functionalized VHL ligands.

-

Starting Material: A suitable precursor of a VHL ligand (e.g., VH032).

-

Functionalization: Introduce an aldehyde group by reacting the VHL ligand precursor with an appropriate aldehyde-containing building block. This may involve multiple synthetic steps depending on the starting material.

-

Purification: Purify the final aldehyde-functionalized VHL ligand using HPLC.

Protocol 3: Oxime Ligation to form the PROTAC

This protocol describes the final ligation step.

-

Reaction Setup: In a microcentrifuge tube, combine the aldehyde-functionalized POI ligand and the aldehyde-functionalized E3 ligase ligand in a 1:1 molar ratio in a suitable solvent like DMSO.

-

Addition of Linker: Add a 0.5 molar equivalent of Bis-aminooxy-PEG1 to the mixture. The reaction is typically carried out at room temperature.

-

Monitoring the Reaction: The progress of the ligation can be monitored by LC-MS to confirm the formation of the desired PROTAC molecule.

-

Purification: Once the reaction is complete, purify the PROTAC using preparative HPLC.

Protocol 4: Western Blot for Protein Degradation Analysis

This is a general protocol to assess the degradation of the target protein in cells treated with the synthesized PROTAC.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and treat them with varying concentrations of the PROTAC for a specified duration (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the extent of protein degradation relative to the vehicle control.

Data Presentation

The efficacy of PROTACs is typically quantified by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values. The following table summarizes representative degradation data for oxime-linked PROTACs targeting BRD4 and VHL, as reported in the literature.

| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| WJ051 | BRD4 | VHL | Not explicitly stated, but showed clear degradation at 1 µM | >50% | HeLa | |

| WJ281 | BRD4 | VHL | Not explicitly stated, but showed clear degradation at 1 µM | >50% | HeLa | |

| WJ287 | BRD4 | VHL | Not explicitly stated, but showed clear degradation at 1 µM | >50% | HeLa | |

| WJ638 | pVHL30 | VHL | ~1 µM | >75% | HeLa |

Signaling Pathways and Visualization

Understanding the signaling pathways in which the target proteins are involved is crucial for predicting the downstream effects of their degradation.

BRD4 Signaling Pathway

BRD4 is a member of the BET family of proteins that plays a key role in transcriptional regulation. It binds to acetylated histones and recruits transcriptional machinery to gene promoters and enhancers, thereby activating the expression of target genes, including the oncogene c-MYC.

VHL Signaling Pathway

The von Hippel-Lindau (VHL) protein is a tumor suppressor that is a component of an E3 ubiquitin ligase complex. Under normoxic conditions, VHL recognizes and targets the alpha subunits of hypoxia-inducible factors (HIFs) for ubiquitination and proteasomal degradation. Loss of VHL function leads to the stabilization of HIF-α and the subsequent activation of hypoxic response genes.

Conclusion

Bis-aminooxy-PEG1 represents a versatile and efficient linker for the synthesis of PROTACs through oxime ligation. The modular "split PROTAC" approach, enabled by such bifunctional linkers, allows for the rapid generation and optimization of potent and selective protein degraders. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of Bis-aminooxy-PEG1 and oxime ligation in the exciting field of targeted protein degradation. The continued development of novel linkers and ligation strategies will undoubtedly expand the therapeutic reach of PROTAC technology.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-aminooxy-PEG1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of Bis-aminooxy-PEG1, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. Understanding the solubility of this reagent is critical for its effective application in forming stable oxime bonds with aldehyde or ketone-containing molecules, a cornerstone of modern biopharmaceutical development. This document summarizes available quantitative data, presents detailed experimental protocols for solubility determination, and visualizes key processes to facilitate reproducible and robust experimental design.

Core Properties of Bis-aminooxy-PEG1

Bis-aminooxy-PEG1, also known as O,O'-(oxybis(ethane-2,1-diyl))bis(hydroxylamine), is a short, hydrophilic polyethylene glycol (PEG) linker terminated with two aminooxy groups. The presence of the PEG spacer inherently enhances the water solubility of this crosslinker, a desirable characteristic for reactions conducted in aqueous buffers typical for biological molecules.[1][2][3][4] Its primary utility lies in reacting with carbonyl groups (aldehydes or ketones) to form stable oxime linkages.[1]

Quantitative Solubility Data

| Solvent | Reported Solubility | Conditions | Source |

| Water (H₂O) | 100 mg/mL (734.48 mM) | Requires ultrasonic assistance for dissolution | MedChemExpress |

| Water, DMSO, DCM, DMF | Soluble (qualitative) | Not specified | BroadPharm, BOC Sciences |

Note: The high solubility in water underscores the hydrophilic nature of the PEG-based linker.

Experimental Protocol: Determining Aqueous Solubility of Bis-aminooxy-PEG1

To empower researchers to validate solubility under their specific experimental conditions (e.g., in a particular buffer system), the following detailed protocol, adapted from the well-established "shake-flask" method, is provided. This method is considered a gold standard for determining the equilibrium solubility of a compound.

Objective:

To determine the equilibrium solubility of Bis-aminooxy-PEG1 in a selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

-

Bis-aminooxy-PEG1

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

HPLC-grade water and acetonitrile

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of Bis-aminooxy-PEG1 and dissolve it in the chosen aqueous buffer to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.

-

-

Sample Preparation (Equilibration):

-

Add an excess amount of Bis-aminooxy-PEG1 to a known volume of the aqueous buffer in several replicate sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To remove any remaining suspended particles, centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes.

-

-

Sample Analysis:

-

Carefully aspirate the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to ensure no particulate matter is transferred.

-

Dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. As Bis-aminooxy-PEG1 lacks a strong chromophore, derivatization or use of an alternative detection method like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the detector response against the concentration of the standard solutions.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of Bis-aminooxy-PEG1 under the tested conditions.

-

Caption: Workflow for determining the aqueous solubility of Bis-aminooxy-PEG1.

Application in Bioconjugation: A Logical Workflow

The utility of Bis-aminooxy-PEG1 is realized in its application. Its high aqueous solubility facilitates its use in bioconjugation reactions, typically performed in buffered aqueous solutions to maintain the integrity of biomolecules like proteins or antibodies. The following diagram illustrates a typical workflow for conjugating an aldehyde-modified antibody with Bis-aminooxy-PEG1, followed by the introduction of a second molecule.

References

A Technical Guide to PEGylation with Bis-aminooxy-PEG1

This guide provides an in-depth overview of the core principles, experimental methodologies, and applications of PEGylation utilizing Bis-aminooxy-PEG1. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemistry, quantitative aspects, and practical protocols for employing this versatile homobifunctional crosslinker.

Introduction to PEGylation and Bis-aminooxy-PEG1

PEGylation is a widely adopted strategy in drug development that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as proteins, peptides, or small drugs.[1] This modification enhances the pharmacological properties of the parent molecule by increasing its hydrodynamic volume.[1][2] Key advantages of PEGylation include:

-

Increased Serum Half-Life: The larger size of the PEGylated conjugate reduces its rate of renal clearance, prolonging its circulation time in the body.[3][4]

-

Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the molecule's surface, minimizing recognition by the immune system.

-

Enhanced Stability and Solubility: PEGylation can protect molecules from proteolytic degradation and improve the solubility of hydrophobic compounds.

Bis-aminooxy-PEG1 is a homobifunctional PEG derivative featuring two reactive aminooxy groups (-O-NH₂) at either end of a short, hydrophilic PEG spacer. This structure allows it to act as a linker, covalently connecting two molecules that possess available aldehyde or ketone functionalities. The reaction forms a highly stable oxime bond, making it a valuable tool for bioconjugation, hydrogel formation, and the development of complex drug delivery systems.

Core Principle: The Chemistry of Oxime Ligation

The fundamental reaction enabling PEGylation with Bis-aminooxy-PEG1 is the oxime ligation. This reaction is a chemoselective and bioorthogonal process, meaning it proceeds with high specificity under mild, aqueous conditions without interfering with native biological functional groups.

The core reaction involves the nucleophilic attack of the aminooxy group on an electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction results in the formation of a stable carbon-nitrogen double bond known as an oxime linkage (-C=N-O-).

Caption: Chemical reaction scheme for oxime ligation.

The oxime bond is significantly more stable against hydrolysis compared to other carbonyl-reactive linkages like hydrazones and imines, making it ideal for creating robust bioconjugates for in vivo applications.

Quantitative Data on Linkage Stability and Reaction Kinetics

The choice of linkage chemistry is critical for the performance of a bioconjugate. The stability of the oxime bond and the kinetics of its formation are key parameters for experimental design.

Comparative Stability of Covalent Linkages

The hydrolytic stability of the oxime linkage is superior to that of hydrazones and imines, particularly under physiological conditions. This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in a hydrazone, which makes the linkage less susceptible to acid-catalyzed hydrolysis.

| Linkage Type | Relative Hydrolysis Rate (k_rel) | Stability Notes |

| Methylhydrazone | ~600 | Highly susceptible to hydrolysis, especially in acidic conditions. |

| Acetylhydrazone | ~300 | More stable than simple hydrazones but still prone to cleavage. |

| Semicarbazone | ~160 | Offers intermediate stability. |